盐酸甲基 2-(3-(氨甲基)苯基)-乙酸酯

描述

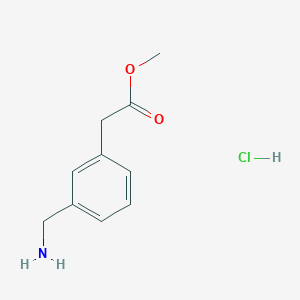

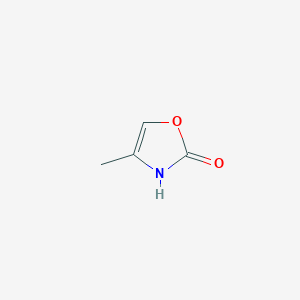

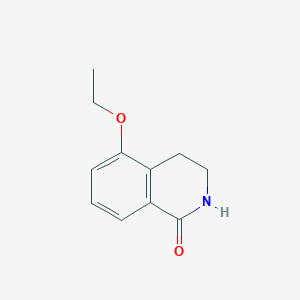

“Methyl 2-(3-(aminomethyl)phenyl)-acetate hydrochloride” is a complex organic compound. It contains an acetate ester group attached to a phenyl ring, which in turn is connected to an aminomethyl group. The hydrochloride indicates that it’s a salt form, likely formed by reacting the amine group with hydrochloric acid .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the phenyl ring, the aminomethyl group, and the acetate ester. The hydrochloride salt would likely be dissociated in solution, with the amine group carrying a positive charge .Chemical Reactions Analysis

The compound could undergo various chemical reactions. The amine could be protonated or deprotonated depending on the pH of the solution. The ester could undergo hydrolysis in the presence of a strong acid or base .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar amine and ester groups would likely make it soluble in polar solvents .科学研究应用

- Researchers have explored AMPBH-functionalized nanoparticles for drug delivery. These systems enhance the targeted delivery of therapeutic agents, improving their efficacy and minimizing side effects .

- Although not directly related to AMPBH, similar compounds (e.g., benzamides) have been investigated for their antioxidant and antibacterial properties .

- Recent studies have identified highly selective inhibitors of the human constitutive proteasome beta 5c chymotryptic subunit. While not directly mentioning AMPBH, this field highlights the importance of boronic acid derivatives in proteasome research .

Drug Delivery Systems

Antioxidant and Antibacterial Activities

Proteasome Inhibition

安全和危害

未来方向

作用机制

Target of Action

It is structurally similar to other compounds that have been shown to interact withCarboxypeptidase B , an enzyme involved in protein degradation.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target enzyme through anucleophilic attack . This involves the nitrogen atom in the compound acting as a nucleophile, reacting with the carbonyl carbon of the target molecule .

Biochemical Pathways

Given its potential interaction with carboxypeptidase b, it may influenceprotein degradation pathways . The downstream effects of this interaction could include alterations in protein turnover and cellular signaling.

Result of Action

If it does interact with carboxypeptidase b, it could potentially influenceprotein degradation and cellular signaling .

属性

IUPAC Name |

methyl 2-[3-(aminomethyl)phenyl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-13-10(12)6-8-3-2-4-9(5-8)7-11;/h2-5H,6-7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHVOECKJGGQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CC=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611193 | |

| Record name | Methyl [3-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride | |

CAS RN |

197792-60-2 | |

| Record name | Methyl [3-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Phenyl-5h-benzo[b]phosphindole](/img/structure/B170142.png)

![6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B170164.png)